molecular formula C14H23ClN2O2 B15343007 Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride CAS No. 101491-57-0

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Cat. No.: B15343007
CAS No.: 101491-57-0
M. Wt: 286.80 g/mol
InChI Key: MEUMADPYSQIPEW-UHFFFAOYSA-N
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Description

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzyl chloride with N-(2-(diethylamino)ethyl)carbamic acid in the presence of a suitable base. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form benzyl alcohol and other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzyl compounds.

Scientific Research Applications

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its interactions with biological macromolecules and its potential biological activities.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

Benzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can be compared with other similar compounds, such as benzyl carbamate derivatives and other benzylamine compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific chemical structure and the resulting effects on its reactivity and biological activity.

Comparison with Similar Compounds

  • Benzyl carbamate

  • N-(2-(diethylamino)ethyl)benzamide

  • Benzylamine derivatives

Properties

CAS No.

101491-57-0

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium;chloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)11-10-15-14(17)18-12-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H

InChI Key

MEUMADPYSQIPEW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)OCC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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